Cas no 676267-03-1 (1-Chloro-3-iodonaphthalene)
1-Chloro-3-iodonaphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-Chloro-3-iodonaphthalene
- ClC1=CC(=CC2=CC=CC=C12)I
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- Inchi: 1S/C10H6ClI/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
- InChI Key: UODAGCKZEUHFQH-UHFFFAOYSA-N
- SMILES: IC1=CC(=C2C=CC=CC2=C1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- XLogP3: 4.4
- Topological Polar Surface Area: 0
1-Chloro-3-iodonaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000673-250mg |
1-Chloro-3-iodonaphthalene |
676267-03-1 | 98% | 250mg |
$707.20 | 2023-09-01 | |
| Alichem | A219000673-500mg |
1-Chloro-3-iodonaphthalene |
676267-03-1 | 98% | 500mg |
$999.60 | 2023-09-01 | |
| Alichem | A219000673-1g |
1-Chloro-3-iodonaphthalene |
676267-03-1 | 98% | 1g |
$1853.50 | 2023-09-01 |
1-Chloro-3-iodonaphthalene Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-Chloro-3-iodonaphthalene
1-Chloro-3-Iodonaphthalene (CAS No. 676267-03-1)
1-Chloro-3-Iodonaphthalene (CAS No. 676267-03-1) is a unique aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its naphthalene backbone, which is a fused bicyclic aromatic system, with a chlorine atom at position 1 and an iodine atom at position 3. The presence of these halogen substituents imparts distinct electronic and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 1-Chloro-3-Iodonaphthalene involves a series of carefully designed reactions that leverage the reactivity of naphthalene derivatives. Recent advancements in halogenation techniques have enabled the precise placement of chlorine and iodine atoms at specific positions on the naphthalene ring system. This has been achieved through methods such as electrophilic substitution, catalytic coupling reactions, and directed metallation strategies. The ability to control the regioselectivity of these reactions has been a major breakthrough in the synthesis of such compounds.
One of the most promising applications of 1-Chloro-3-Iodonaphthalene lies in its use as a building block for constructing advanced materials. For instance, this compound can serve as a precursor for synthesizing organic semiconductors, which are critical components in modern electronic devices such as flexible displays, solar cells, and sensors. The halogen substituents in 1-Chloro-3-Iodonaphthalene enhance the electronic properties of the resulting materials by tuning their band gaps and charge transport characteristics.
In the field of pharmacology, 1-Chloro-3-Iodonaphthalene has shown potential as a lead compound for drug discovery. The naphthalene framework is known for its ability to interact with various biological targets, and the halogen substituents can further modulate its pharmacokinetic properties. Recent studies have explored the use of this compound in designing inhibitors for kinase enzymes, which are implicated in several diseases including cancer. The iodine atom at position 3 plays a crucial role in stabilizing interactions with the enzyme's active site.
Another area where 1-Chloro-3-Iodonaphthalene has demonstrated significant utility is in analytical chemistry. Its unique spectral properties make it an ideal candidate for developing sensors and probes for detecting specific analytes in complex matrices. For example, researchers have utilized this compound to create fluorescence-based sensors for heavy metal ions and other environmental pollutants. The chlorine and iodine substituents enhance the sensitivity and selectivity of these sensors by altering their optical properties.
From an environmental standpoint, understanding the fate and behavior of 1-Chloro-3-Iodonaphthalene in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under certain conditions, although its persistence depends on factors such as pH, temperature, and microbial activity. Efforts are underway to develop bioremediation strategies that can effectively degrade this compound in contaminated environments.
In conclusion, 1-Chloro-3-Iodonaphthalene (CAS No. 676267-03-1) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, derived from the naphthalene backbone with strategically placed halogen substituents, makes it an invaluable tool for advancing scientific research and technological innovation. As new insights into its synthesis, properties, and applications continue to emerge, this compound is poised to play an even more significant role in shaping future developments in chemistry and related fields.
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